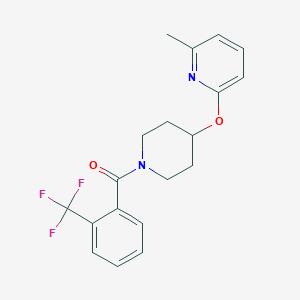

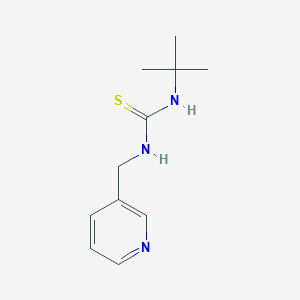

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. PTU is a thiourea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

1. Crystal Structure and Herbicidal Application

The compound (E)-5-tert-Butyl-1-cinnamoylthiobiuret, a thiourea herbicide, shares structural similarities with N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea. It demonstrates the potential for agricultural applications, particularly as a herbicide. The crystal structure of this compound reveals intra and intermolecular hydrogen bonds forming six-membered rings, suggesting its stability and potential effectiveness in agricultural applications (Xue, Chai, Guo, & Wang, 2006).

2. Insecticidal Properties

N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)-thiourea (diafenthiuron) is another derivative that exhibits high insecticidal and acaricidal activities. Its synthesis and the development of its photoproducts and metabolites indicate the potential of N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea in pest control (Knox, Toia, & Casida, 1992).

3. Anticancer Applications

Thiourea derivatives have been explored for their anticancer properties. The synthesis of a Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex demonstrates the potential of incorporating N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea into anticancer drugs. This complex shows interaction with the ribonucleotide reductase enzyme, indicating its potential in cancer treatment (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

4. Catalytic Applications in Chemical Synthesis

Thioureas have been identified as efficient catalysts in chemical transformations. For instance, thiourea itself has been used as a radical initiator in the oxidative α-cyanation of N-aryltetrahydroisoquinolines, demonstrating the potential for N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea in synthetic chemistry (Ullah, Zhou, Chen, Bao, Yang, Yang, Ren, & Zhang, 2019).

5. Use in Formation of Guanidines

N,N′-di-(tert-butoxycarbonyl)thiourea, similar in structure, has been used in the formation of bis-Boc protected guanidine, suggesting the potential utility of N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea in the preparation of guanidines, a class of compounds with various applications (Kim & Qian, 1993).

properties

IUPAC Name |

1-tert-butyl-3-(pyridin-3-ylmethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYYJWGTZDPRMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NCC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Methoxymethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2774196.png)

![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)

![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)